1,1'-Dideoxygossylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

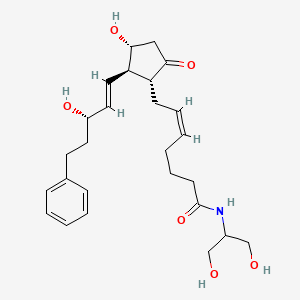

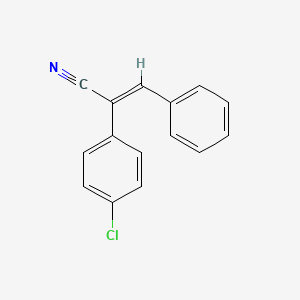

1,1’-Dideoxygossylic Acid is used for anti-HIV activity. It is tested for its ability to inhibit the replication of HIV in vitro .

Synthesis Analysis

1,1’-Dideoxygossypol (DDG), 1,1’-dideoxygossylic acid (DDGA), 8-deoxyhemigossypol (DHG), and 8-deoxyhemigossylic acid (DHGA) were synthesized and tested for their ability to inhibit the replication of HIV in vitro . The synthesis of these compounds was discussed in a paper published in 1995 .Molecular Structure Analysis

The molecular formula of 1,1’-Dideoxygossylic Acid is C30H30O8 and its molecular weight is 518.55 .Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of '1,1'-Dideoxygossylic Acid' can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,3-O-Isopropylidene-D-glyceraldehyde", "Methyl 2,3-O-Isopropylidene-D-glyceraldehyde", "Methyl 2,3-O-Isopropylidene-L-glyceraldehyde", "Ethyl 2,3-O-Isopropylidene-D-glyceraldehyde", "Ethyl 2,3-O-Isopropylidene-L-glyceraldehyde", "2,3-O-Isopropylidene-L-glyceraldehyde", "2,3-O-Isopropylidene-D-erythrose", "Methyl 2,3-O-Isopropylidene-D-erythrose", "Methyl 2,3-O-Isopropylidene-L-erythrose", "Ethyl 2,3-O-Isopropylidene-D-erythrose", "Ethyl 2,3-O-Isopropylidene-L-erythrose", "2,3-O-Isopropylidene-L-erythrose", "2,3-O-Isopropylidene-D-ribose", "Methyl 2,3-O-Isopropylidene-D-ribose", "Methyl 2,3-O-Isopropylidene-L-ribose", "Ethyl 2,3-O-Isopropylidene-D-ribose", "Ethyl 2,3-O-Isopropylidene-L-ribose", "2,3-O-Isopropylidene-L-ribose", "2,3-O-Isopropylidene-D-arabinose", "Methyl 2,3-O-Isopropylidene-D-arabinose", "Methyl 2,3-O-Isopropylidene-L-arabinose", "Ethyl 2,3-O-Isopropylidene-D-arabinose", "Ethyl 2,3-O-Isopropylidene-L-arabinose", "2,3-O-Isopropylidene-L-arabinose", "2,3-O-Isopropylidene-D-xylose", "Methyl 2,3-O-Isopropylidene-D-xylose", "Methyl 2,3-O-Isopropylidene-L-xylose", "Ethyl 2,3-O-Isopropylidene-D-xylose", "Ethyl 2,3-O-Isopropylidene-L-xylose", "2,3-O-Isopropylidene-L-xylose", "2,3-O-Isopropylidene-D-glucose", "Methyl 2,3-O-Isopropylidene-D-glucose", "Methyl 2,3-O-Isopropylidene-L-glucose", "Ethyl 2,3-O-Isopropylidene-D-glucose", "Ethyl 2,3-O-Isopropylidene-L-glucose", "2,3-O-Isopropylidene-L-glucose", "2,3-O-Isopropylidene-D-mannose", "Methyl 2,3-O-Isopropylidene-D-mannose", "Methyl 2,3-O-Isopropylidene-L-mannose", "Ethyl 2,3-O-Isopropylidene-D-mannose", "Ethyl 2,3-O-Isopropylidene-L-mannose", "2,3-O-Isopropylidene-L-mannose", "2,3-O-Isopropylidene-D-galactose", "Methyl 2,3-O-Isopropylidene-D-galactose", "Methyl 2,3-O-Isopropylidene-L-galactose", "Ethyl 2,3-O-Isopropylidene-D-galactose", "Ethyl 2,3-O-Isopropylidene-L-galactose", "2,3-O-Isopropylidene-L-galactose", "2,3-O-Isopropylidene-D-glucuronic acid", "Methyl 2,3-O-Isopropylidene-D-glucuronic acid", "Methyl 2,3-O-Isopropylidene-L-glucuronic acid", "Ethyl 2,3-O-Isopropylidene-D-glucuronic acid", "Ethyl 2,3-O-Isopropylidene-L-glucuronic acid", "2,3-O-Isopropylidene-L-glucuronic acid" ], "Reaction": [ "Conversion of starting material to intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to '1,1'-Dideoxygossylic Acid'" ] } | |

Numéro CAS |

168787-83-5 |

Formule moléculaire |

C₃₀H₃₀O₈ |

Poids moléculaire |

518.55 |

Synonymes |

6,6’,7,7’-Tetrahydroxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)-2,2’-binaphthalene]-8,8’-dicarboxylic Acid, |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)

![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)